2,3-Dichloro-4-nitroaniline

Catalog No.
S3704104
CAS No.
69951-03-7
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-nitroaniline

CAS Number

69951-03-7

Product Name

2,3-Dichloro-4-nitroaniline

IUPAC Name

2,3-dichloro-4-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2

InChI Key

BOHXXTUGYSFUHK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]

2,3-Dichloro-4-nitroaniline is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group (NO₂) at the 4 position, and an amino group (NH₂) directly attached to the ring. This compound is categorized as a dichloroaniline derivative and is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no current research available on the mechanism of action of 2,3-DC4NA.

  • Potential toxicity: Chlorine and nitro groups can be harmful if ingested or inhaled.
  • Skin and eye irritant: Similar to other nitroaromatic compounds, 2,3-DC4NA might irritate skin and eyes upon contact.
  • Chemical Intermediate: Due to its structure, 2,3-Dichloro-4-nitroaniline possesses functional groups commonly used as precursors in organic synthesis. It's possible researchers might utilize it as a starting material for the preparation of more complex molecules. However, specific examples of such applications are not documented in readily available scientific literature.
  • Material Science Investigations: The nitro and chloro substituents on the aromatic ring can influence material properties. Some scientific research might explore the use of 2,3-Dichloro-4-nitroaniline in the development of novel materials with specific functionalities. However, again, there's a lack of publicly available data on this specific application.

Difficulties in Finding Information:

  • Limited Commercial Availability: Unlike its close relative, 2,6-Dichloro-4-nitroaniline (a fungicide), 2,3-Dichloro-4-nitroaniline is not a commercially available chemical. This limits its use in widespread research efforts.
  • Newer Compound: Scientific literature search engines often prioritize well-established research areas. 2,3-Dichloro-4-nitroaniline might be a relatively new compound, and research on its properties and applications might still be in its early stages.

Finding Further Information:

  • Chemical Databases: Resources like PubChem () provide basic information on the structure and properties of 2,3-Dichloro-4-nitroaniline. These databases might offer links to relevant scientific studies, although the volume of information might be limited.
  • Patent Literature: Scientific discoveries are sometimes first disclosed in patents. Searching patent databases with keywords like "2,3-Dichloro-4-nitroaniline" and "synthesis" or "application" might reveal research efforts utilizing this compound.

The primary reaction for synthesizing 2,3-dichloro-4-nitroaniline involves the nitration of 2,3-dichloroaniline using a mixture of nitric acid and sulfuric acid. The general reaction can be represented as follows:

2 3 Dichloroaniline+HNO32 3 Dichloro 4 nitroaniline+H2O\text{2 3 Dichloroaniline}+\text{HNO}_3\rightarrow \text{2 3 Dichloro 4 nitroaniline}+\text{H}_2\text{O}

This reaction occurs under controlled conditions to ensure a high yield of the desired product .

The synthesis of 2,3-dichloro-4-nitroaniline typically involves a two-step process:

  • Nitration: The initial step involves nitrating 2,3-dichloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration.
  • Ammonolysis: Following nitration, ammonolysis can occur under high-temperature conditions using ammoniacal liquor in an organic solvent to yield the target compound .

This method is noted for its simplicity and higher yields compared to alternative synthesis routes.

2,3-Dichloro-4-nitroaniline has potential applications in several areas:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical agents.
  • Agricultural Chemicals: The compound could be utilized in developing pesticides or herbicides due to its biological activity.
  • Dyes and Pigments: Its unique structure allows for possible use in dye formulations.

Research into these applications continues to evolve as more is understood about its properties and interactions .

Several compounds share structural similarities with 2,3-dichloro-4-nitroaniline. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
2,6-Dichloro-4-nitroanilineC₆H₄Cl₂N₂O₂Substituents at different positions; potential for different biological activity .
1-Chloro-4-methyl-2-nitrobenzeneC₇H₈ClN₂O₂Contains a methyl group instead of chlorine; different reactivity profile .
1,2,3-Trichloro-5-nitrobenzeneC₆H₃Cl₃N₂O₂More chlorine substituents; potentially higher toxicity .
3-Chloro-2-methyl-4-nitroanilineC₇H₈ClN₂O₂Methyl substitution alters solubility and reactivity.

These compounds provide insight into the diverse chemical behavior exhibited by nitroanilines and their derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.9649828 g/mol

Monoisotopic Mass

205.9649828 g/mol

Heavy Atom Count

12

Wikipedia

2,3-dichloro-4-nitroaniline

Dates

Modify: 2023-08-20

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